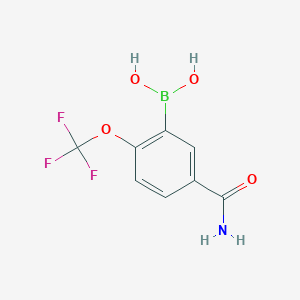

5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid; 98%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 2088367-87-5. It has a molecular weight of 248.95 . The IUPAC name for this compound is 5-(aminocarbonyl)-2-(trifluoromethoxy)phenylboronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BF3NO4/c10-8(11,12)17-6-2-1-4(7(13)14)3-5(6)9(15)16/h1-3,15-16H,(H2,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid, are often used in various chemical reactions. For instance, they are used in Rhodium-catalyzed intramolecular amination, Pd-catalyzed direct arylation, Mizoroki-Heck, and Suzuki-Miyaura coupling reactions catalyzed by palladium nanoparticles .Physical And Chemical Properties Analysis

This compound is typically stored at refrigerated temperatures .Scientific Research Applications

Receptor and Sensor for Carbohydrates

Phenylboronic acids can interact with diols, such as those found in carbohydrates, forming cyclic esters. This property makes them useful as receptors and sensors for carbohydrates, which can be applied in the detection and quantification of sugars in various biological and food samples .

Antimicrobial Agents

The boronic acid moiety has been explored for its potential use in developing new antimicrobial agents. Its ability to bind to bacterial enzymes can inhibit their function, which is a promising strategy for antibiotic drug design .

Enzyme Inhibitors

Phenylboronic acids have been used as enzyme inhibitors. They can form reversible covalent complexes with enzyme active sites containing serine, which is useful in the study of enzyme mechanisms and the development of therapeutic agents .

Neutron Capture Therapy for Cancer

Boron-containing compounds are used in neutron capture therapy, a type of cancer treatment. The boron is introduced into cancer cells and then irradiated with neutrons, causing reactions that kill the cells .

Transmembrane Transport

Phenylboronic acids can facilitate the transport of molecules across cell membranes. This property is beneficial for delivering drugs or other therapeutic agents into cells .

Bioconjugation and Labeling of Proteins

These compounds can be used to label or modify proteins and other biomolecules through the formation of stable covalent bonds with cis-diols on the biomolecule surface, which is valuable in various bioanalytical applications .

Catalysis in Organic Synthesis

Phenylboronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are employed to form carbon-carbon bonds between aromatic compounds .

Development of Antitumor Agents

Specific derivatives of phenylboronic acids are used in the synthesis of inhibitors of kinesin spindle protein (KSP), which have potential use as antitumor agents due to their role in cell division .

Each application field mentioned above represents a unique area where 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid could potentially be applied, given its structural similarity to other phenylboronic acids.

Phenylboronic acid - Wikipedia Phenylboronic acid 95 98-80-6 - MilliporeSigma 2-Fluoro-5-(trifluoromethyl)phenylboronic acid 352535-96-7 - MilliporeSigma Selection of boron reagents for Suzuki–Miyaura coupling

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

The mode of action of 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid is likely related to its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, results in the formation of a new carbon-carbon bond .

Biochemical Pathways

Given its role in suzuki–miyaura cross-coupling reactions , it can be inferred that it participates in pathways involving carbon-carbon bond formation.

Result of Action

Its role in suzuki–miyaura cross-coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of various organic compounds.

Action Environment

The action, efficacy, and stability of 5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid are likely influenced by various environmental factors. For instance, Suzuki–Miyaura cross-coupling reactions are known to be influenced by the presence of a palladium catalyst and the pH of the reaction environment . Additionally, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerated environment .

properties

IUPAC Name |

[5-carbamoyl-2-(trifluoromethoxy)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BF3NO4/c10-8(11,12)17-6-2-1-4(7(13)14)3-5(6)9(15)16/h1-3,15-16H,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVJPVFPITTYSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)N)OC(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BF3NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Carbamoyl-2-(trifluoromethoxy)phenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloromethyl-[1,3]dithiepane; 95%](/img/structure/B6330715.png)

![[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 97%](/img/structure/B6330729.png)

![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid; 98%](/img/structure/B6330732.png)

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethyl)phenyl]boronic acid; 98%](/img/structure/B6330739.png)